molecular formula C19H19ClF3N5O3 B2907382 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide CAS No. 339110-84-8

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide

Cat. No.: B2907382
CAS No.: 339110-84-8
M. Wt: 457.84
InChI Key: XTWCMWITYQRISJ-UHFFFAOYSA-N
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Description

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a piperazine ring substituted with a pyridine derivative and a nitroethylphenyl group, making it a versatile molecule for scientific research.

Mechanism of Action

Target of Action

The primary target of this compound is the bacterial Phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .

Mode of Action

The compound exhibits submicromolar inhibition of bacterial Sfp-PPTase . This selective inhibition disrupts the normal functioning of the bacteria, affecting their growth and survival .

Biochemical Pathways

The inhibition of PPTases affects the secondary metabolism of bacteria . An advanced analogue of this series, ML267, was found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses .

Pharmacokinetics

The compound has been highlighted for its in vitro absorption, distribution, metabolism, and excretion (ADME) properties . It also demonstrates favorable in vivo pharmacokinetic profiles . These properties contribute to the bioavailability of the compound, ensuring it reaches its target site in the bacteria.

Result of Action

The result of the compound’s action is the thwarting of bacterial growth . It possesses antibacterial activity, and testing has revealed its effectiveness against methicillin-resistant Staphylococcus aureus . The compound’s action leads to a disruption in the bacteria’s normal functioning, thereby inhibiting their growth and survival .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, chemical genetic studies have implicated efflux as a mechanism for resistance in Escherichia coli . This suggests that the bacterial environment and its specific characteristics can impact the action of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyridine and piperazine intermediates. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide is unique due to its combination of a trifluoromethylated pyridine ring and a nitroethylphenyl-substituted piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(2-nitroethyl)phenyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClF3N5O3/c20-15-11-14(19(21,22)23)12-24-17(15)26-7-9-27(10-8-26)18(29)25-16-4-2-1-3-13(16)5-6-28(30)31/h1-4,11-12H,5-10H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWCMWITYQRISJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC3=CC=CC=C3CC[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClF3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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